molecular formula C10H10N2 B043638 1,2-Diaminonaphthalene CAS No. 938-25-0

1,2-Diaminonaphthalene

Cat. No. B043638
Key on ui cas rn: 938-25-0
M. Wt: 158.2 g/mol
InChI Key: NTNWKDHZTDQSST-UHFFFAOYSA-N
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Patent
US06200984B1

Procedure details

3-Oxo-1,2,3,5-tetrahydronaphtho[2′,1′:4,5]imidazo[1,2-a]pyridine-4-carboxylic acid ethyl ester (X) In a manner similar to the conversion of III to IV, compound IX (1.75 g, 4.94 mmol) was converted to X, 1.18 g (78%): MS m/z 309 (MH+); 1H NMR (DMSO-d6) δ 1.27 (t, 3H), 2.69 (t, 2H), 4.22 (q, 2H), 4.85 (t, 2H), 7.53 (dd, 1H), 7.64 (dd, 1H), 7.82 (d, 1H), 7.87 (d, 1H), 8.06 (d, 1H), 8.49 (d, 1H) and 12.64 (br s, 1H).
Name
3-Oxo-1,2,3,5-tetrahydronaphtho[2′,1′:4,5]imidazo[1,2-a]pyridine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound IX
Quantity
1.75 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[C:22](=O)[CH2:21][CH2:20][C:19]2[C:7]=1[CH2:8][CH:9]=[C:10]1[C:18]=2[N:13]2C=CC=CC2=[N:11]1)=O)C.C(OC(=O)CCN1C2C=C3C(=CC=2N=C1CC(OCC)=O)C=CC=C3)C.C(OC(C1C(=O)CCN2C3C=C4C(C=CC=C4)=CC=3NC=12)=O)C.C(OC(=O)CCN1C2C3C(C=CC=2N=C1CC(OCC)=O)=CC=CC=3)C>>[NH2:13][C:18]1[C:19]2[C:7](=[CH:6][CH:22]=[CH:21][CH:20]=2)[CH:8]=[CH:9][C:10]=1[NH2:11]

Inputs

Step One
Name
3-Oxo-1,2,3,5-tetrahydronaphtho[2′,1′:4,5]imidazo[1,2-a]pyridine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C2CC=C3N=C4N(C=CC=C4)C3=C2CCC1=O
Step Two
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCN1C(=NC2=C1C=C1C=CC=CC1=C2)CC(=O)OCC)=O
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C2N(CCC1=O)C1=C(N2)C=C2C=CC=CC2=C1
Step Four
Name
compound IX
Quantity
1.75 g
Type
reactant
Smiles
C(C)OC(CCN1C(=NC2=C1C1=CC=CC=C1C=C2)CC(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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